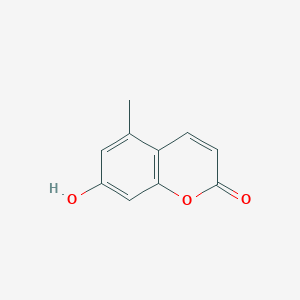











|
REACTION_CXSMILES
|
O.[CH3:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[C:7]([CH:9]=1)[OH:8].C(O)(=O)[CH:12]([CH2:14][C:15](O)=O)[OH:13].S(=O)(O)[O-].[Na+].C(=O)=O>S(=O)(=O)(O)O>[OH:8][C:7]1[CH:6]=[C:5]2[C:4]([CH:15]=[CH:14][C:12](=[O:13])[O:10]2)=[C:3]([CH3:2])[CH:9]=1 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
284 g
|
|
Type
|
reactant
|
|
Smiles
|
O.CC=1C=C(C=C(O)C1)O
|
|
Name
|
|
|
Quantity
|
280 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
90.C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
0.C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
placed in a reaction flask
|
|
Type
|
CUSTOM
|
|
Details
|
(about 5 hours)
|
|
Duration
|
5 h
|
|
Type
|
ADDITION
|
|
Details
|
The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring)
|
|
Type
|
TEMPERATURE
|
|
Details
|
by external cooling until the addition of the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting light-orange product that precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
then washed thoroughly with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried on the filter
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized twice from tetramethylene glycol (1800 ml)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=C2C=CC(OC2=C1)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |